molecular formula C18H16ClN3O3 B409852 N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide CAS No. 485394-86-3

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

Cat. No.: B409852
CAS No.: 485394-86-3
M. Wt: 357.8g/mol
InChI Key: AZQCSTSZZKRLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a complex organic compound that features a pyrrolidinone ring substituted with a chlorophenyl group and a methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, which can be achieved through the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a suitable catalyst such as α-amylase . The resulting intermediate is then reacted with 2-methylbenzohydrazide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQCSTSZZKRLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.